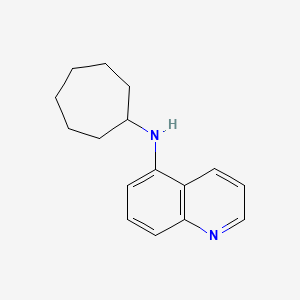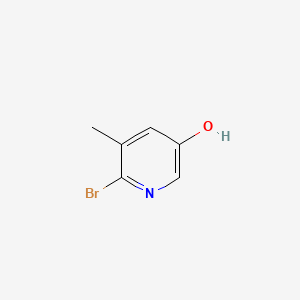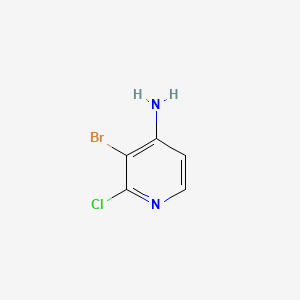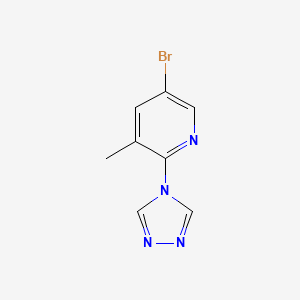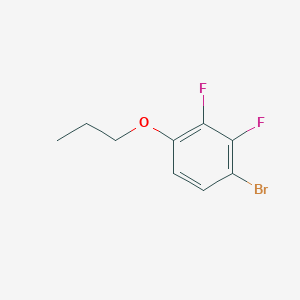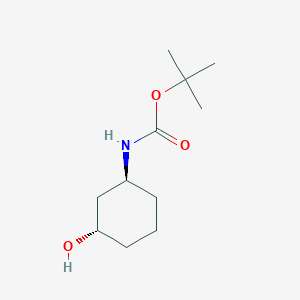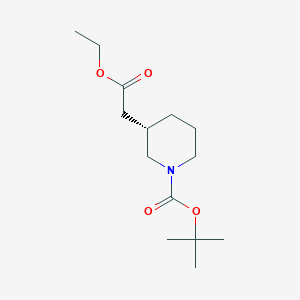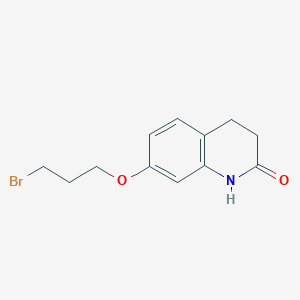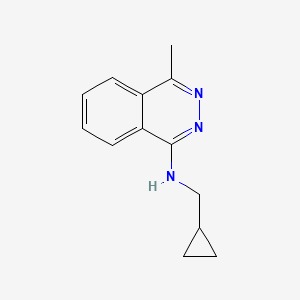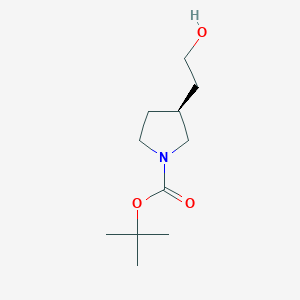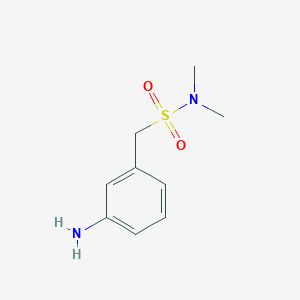
3-氨基-N,N-二甲基苯甲磺酰胺
概述
描述
1-(3-Aminophenyl)-N,N-dimethylmethanesulfonamide is a chemical compound characterized by its unique molecular structure, which includes an aminophenyl group attached to a dimethylmethanesulfonamide moiety. This compound is of interest in various scientific and industrial applications due to its distinctive properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminophenol and dimethylsulfate.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed for a specific period.
Purification: The product is then purified through crystallization or other separation techniques to achieve the desired purity level.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
3-amino-N,N-dimethylBenzenemethanesulfonamide, also known as 1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamide drugs.
Mode of Action
The compound interacts with its targets, inhibiting their activities. For instance, by inhibiting carbonic anhydrase, it interferes with the conversion of carbon dioxide and water into bicarbonate and protons, a process crucial for various physiological functions . Similarly, by inhibiting tetrahydropteroate synthetase, it disrupts the synthesis of tetrahydrofolic acid, a cofactor necessary for the synthesis of nucleic acids .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can affect processes such as fluid secretion, respiration, and pH regulation . On the other hand, the inhibition of tetrahydropteroate synthetase disrupts the folate pathway, affecting DNA synthesis and cell division .
Pharmacokinetics
Like other sulfonamides, it is expected to have good absorption and distribution profiles, undergo hepatic metabolism, and be excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to the disruption of the aforementioned physiological processes and biochemical pathways. This can lead to a range of effects, depending on the specific process or pathway affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-amino-N,N-dimethylBenzenemethanesulfonamide. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions .
生化分析
Biochemical Properties
The biochemical properties of 3-amino-N,N-dimethylBenzenemethanesulfonamide are not fully explored yet. It is known that sulfonamides, the class of compounds to which it belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These interactions with enzymes and other biomolecules could potentially influence various biochemical reactions.
Molecular Mechanism
It is known that sulfonamides can inhibit the synthesis of tetrahydrofolate, which further stops DNA replication . This could potentially provide insights into the molecular mechanism of this compound.
Metabolic Pathways
It is known that amino acids play crucial roles in various metabolic pathways, including the synthesis of functional amino acids like arginine, glutamate, glutamine, and glycine .
Subcellular Localization
The prediction of subcellular localization sites of proteins from their amino acid sequences has remained to be an important field in bioinformatics .
化学反应分析
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound, often resulting in the formation of amines.
Substitution: Substituted sulfonamides or other derivatives based on the nucleophile used.
相似化合物的比较
1-(3-Aminophenyl)ethanol: Similar in structure but lacks the sulfonamide group, leading to different reactivity and applications.
3-Aminophenylurea: Another compound with an aminophenyl group, but with a urea moiety instead of sulfonamide, resulting in distinct chemical properties and uses.
属性
IUPAC Name |
1-(3-aminophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLMXZLADRQMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{3-[(Tert-butoxy)methyl]phenyl}methanamine](/img/structure/B1517647.png)
